2-((2-Chlorophenyl)amino)nicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-5-1-2-6-11(10)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVDEIYOLCCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenyl Amino Nicotinonitrile and Its Analogues
Established and Novel Synthetic Pathways to 2-((2-Chlorophenyl)amino)nicotinonitrile
The synthesis of the this compound scaffold is achieved through various established and innovative routes. These pathways often prioritize efficiency, atom economy, and the ability to generate structural diversity.
Multi-component Reaction Strategies for Core Scaffold Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. ebrary.netpharmaxchange.info This approach is particularly well-suited for the construction of highly substituted pyridine (B92270) rings, including the 2-aminonicotinonitrile core.
A prevalent MCR strategy for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt (acting as the nitrogen source for the pyridine ring). scielo.br Variations of this reaction can utilize chalcones (α,β-unsaturated ketones) as precursors, which react with malononitrile in the presence of an ammonium source like ammonium acetate. nih.gov For the specific synthesis of analogues of this compound, 2-chloroaniline could be used as the amine component, though this is a less common MCR variant. More typically, the core 2-aminonicotinonitrile is first synthesized and then arylated.
Another powerful MCR approach involves the reaction of 1,1-enediamines with various benzaldehyde derivatives and 1,3-dicarbonyl compounds, which proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions to yield functionalized 2-aminopyridines. rsc.org The versatility of MCRs allows for the generation of a wide library of analogues by systematically varying the starting components.
Table 1: Overview of Multi-component Reactions for 2-Aminonicotinonitrile Synthesis
| MCR Type | Reactants | Key Intermediates | Product Type |
| Four-component | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Knoevenagel adduct, Michael adduct | 2-Amino-3-cyanopyridines scielo.br |
| Three-component | Chalcone, Malononitrile, Ammonium Acetate | Michael adduct | 2-Amino-4,6-diaryl-3-cyanopyridines nih.gov |
| Three-component | 1,1-Enediamine, Benzaldehyde derivative, 1,3-Dicarbonyl compound | Knoevenagel adduct, Michael adduct | Fluorinated 2-aminopyridines rsc.org |
| Three-component | 1,2,3-Triazole chalcones, Malononitrile, Sodium alkoxides | - | 2-Alkoxy-nicotinonitriles ekb.eg |
Catalytic Approaches and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, favoring catalytic methods and adherence to green chemistry principles. totalpharmaceuticaltopics.commdpi.com The synthesis of this compound and its analogues has benefited significantly from these advancements.
Catalytic systems are employed to enhance reaction rates, improve yields, and increase selectivity under milder conditions. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled. For instance, copper nanoparticles supported on charcoal (Cu/C) have been shown to be an efficient and recyclable catalyst for the four-component synthesis of 2-amino-3-cyanopyridine derivatives. scielo.br Similarly, a CuI@Al2O3 nanocatalyst has been utilized for the synthesis of 2-aminonicotinonitriles under solvent-free conditions, highlighting a green approach that minimizes waste and avoids the use of hazardous solvents. researchgate.net
The principles of green chemistry are further realized through the use of environmentally benign solvents, such as water or ethanol, or by conducting reactions under solvent-free ("neat") conditions. researchgate.netckthakurcollege.net These methods not only reduce the environmental impact but also often simplify product isolation procedures.
Table 2: Catalytic and Green Methods in 2-Aminonicotinonitrile Synthesis
| Catalyst / Method | Reaction Type | Green Principles | Advantages |
| Copper Nanoparticles on Charcoal (Cu/C) | Four-component reaction | Heterogeneous, Recyclable catalyst | High yields, catalyst can be reused multiple times scielo.br |
| CuI@Al2O3 Nanocatalyst | Three-component reaction | Solvent-free conditions, Heterogeneous catalyst | High atom economy, low E-factor, catalyst recyclability researchgate.net |
| Aqueous Medium | Four-component reaction | Use of water as a safe solvent | Environmentally benign, often simple workup ckthakurcollege.net |
| Microwave Irradiation | Three-component reaction | Energy efficiency | Reduced reaction times, improved yields researchgate.net |
Targeted Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Elucidation
Once the core scaffold of this compound is obtained, its structure can be systematically modified to explore structure-activity relationships (SAR) for various biological targets. This involves the targeted synthesis of analogues through regioselective functionalization and heterocyclic annulation.
Regioselective Functionalization of the Pyridine and Phenyl Moieties
Regioselective functionalization allows for the introduction of specific substituents at desired positions on both the pyridine and the 2-chlorophenyl rings. The electronic nature of the pyridine ring and the directing effects of its existing substituents govern the feasibility of electrophilic or nucleophilic substitution.
For the pyridine moiety, direct C-H functionalization is a powerful tool. Palladium-catalyzed C-H activation can achieve ortho-arylation with high regioselectivity. mdpi.com Alternatively, pyridine N-oxides can be used as precursors to activate the pyridine ring for selective functionalization at the C-2 or C-4 positions. morressier.comcell.com For example, using bulky directing groups can steer nucleophilic attack to the C-4 position, overcoming the inherent reactivity at C-2. cell.com
On the 2-chlorophenyl ring, the chlorine atom and the amino linker act as ortho-, para-directing groups for electrophilic aromatic substitution, although the ring is generally deactivated. More versatile methods include directed ortho-lithiation or metal-catalyzed cross-coupling reactions to introduce a wide range of functional groups at specific positions, enabling a thorough SAR exploration.
Table 3: Regioselective Functionalization Strategies
| Reaction Type | Target Moiety | Position | Reagents/Conditions | Purpose in SAR |
| Directed ortho-Arylation | Pyridine | C-H bond adjacent to N | Palladium catalyst, Aryl halide | Explore impact of aryl substituents on activity mdpi.com |
| Nucleophilic Substitution | Pyridine N-oxide | C-4 | DABCO, Tf2O, Nucleophile | Introduce diverse functional groups at C-4 cell.com |
| Sandmeyer Reaction | Aminopyridine | C-2 amino group | NaNO2, HX | Convert amino group to other functionalities mdpi.com |
| Electrophilic Substitution | Phenyl | Ortho/Para to NH | Electrophile (e.g., Br2, AcCl) | Modulate electronic properties of the phenyl ring |
Exploration of Heterocyclic Annulation and Scaffold Hybridization
The 2-aminonicotinonitrile core is an excellent precursor for the synthesis of fused heterocyclic systems through annulation reactions. The vicinal amino and cyano groups are particularly reactive and can participate in cyclization reactions to form an additional ring fused to the pyridine core. This strategy of scaffold hybridization is used to create more complex and rigid molecular architectures, which can lead to enhanced biological activity or selectivity.
For example, treatment of 2-aminonicotinonitrile derivatives with α-haloketones or related reagents can lead to the formation of imidazo[1,2-a]pyridines. nih.gov Reaction with hydrazine can be used to construct pyrazolo[3,4-b]pyridine systems. Furthermore, the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, can be employed to synthesize furo[2,3-b]pyridine derivatives from appropriate precursors. ekb.eg Another important transformation is the reaction with sodium azide, which converts the 2-chloro-nicotinonitrile precursor into a tetrazolo[1,5-a]pyridine, a bioisostere of a carboxylic acid. arkat-usa.org
Table 4: Heterocyclic Annulation Reactions from Nicotinonitrile Derivatives
| Reagents | Fused Ring System | Resulting Scaffold |
| α-Haloketones | Imidazole | Imidazo[1,2-a]pyridine nih.gov |
| Hydrazine Hydrate | Pyrazole | Pyrazolo[3,4-b]pyridine |
| Sodium Azide (on 2-chloro precursor) | Tetrazole | Tetrazolo[1,5-a]pyridine arkat-usa.org |
| Intramolecular Cyclization (Thorpe-Ziegler) | Furan | Furo[2,3-b]pyridine ekb.eg |
Mechanistic Investigations of Reaction Pathways for this compound Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of the 2-aminonicotinonitrile scaffold via the common four-component reaction is believed to proceed through a well-defined cascade of classical organic reactions.
The proposed mechanism generally initiates with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base (often ammonium acetate, which also serves as the ammonia source), to form an electron-deficient arylidene malononitrile intermediate. Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine.
This is followed by a Michael addition where the enamine nucleophilically attacks the arylidene malononitrile. The resulting adduct then undergoes an intramolecular cyclization via attack of the amino group onto one of the nitrile groups. Subsequent tautomerization and elimination of a water molecule leads to the final, stable, aromatized 2-amino-3-cyanopyridine ring system. Computational studies on related systems, such as enamine formation, highlight the importance of catalyst conformation and the role of even single water molecules in reducing the energy barriers for proton transfer steps, which are critical in the cyclization and aromatization sequence. nih.gov
Advanced Computational and Theoretical Studies on 2 2 Chlorophenyl Amino Nicotinonitrile
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of a molecule. Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them ideal for studying molecules of this size.
Furthermore, DFT is used to compute vibrational frequencies. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure and the presence of specific functional groups, such as the N-H stretching of the amino group and the C≡N stretching of the nitrile group. mdpi.com
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. mdpi.com This method is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.org For 2-((2-Chlorophenyl)amino)nicotinonitrile, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into its photophysical properties and how it interacts with light. mdpi.com
| Computational Method | Typical Basis Set | Calculated Properties | Purpose |
|---|---|---|---|
| DFT (e.g., B3LYP) | 6-311G(d,p) | Optimized Geometry, Vibrational Frequencies, Electronic Properties | Determine stable structure and predict IR spectra and reactivity. nih.govmaterialsciencejournal.org |
| TD-DFT | 6-311++g(d,p) | Excitation Energies, Oscillator Strengths, UV-Vis Spectra | Understand electronic transitions and photophysical behavior. mdpi.com |
| DFT (e.g., WB97XD) | Def2-TZVP | Molecular Orbitals, Reactivity Descriptors | Analyze electronic distribution and predict reactive sites. nih.gov |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govaimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The spatial distribution of these orbitals in this compound indicates the likely sites for nucleophilic and electrophilic attacks.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, has low kinetic stability, and is chemically more reactive. nih.govnih.gov Conversely, a large energy gap implies high stability and lower chemical reactivity. aimspress.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting chemical behavior. nih.gov
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. nih.gov |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. nih.gov |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. mdpi.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. mdpi.com |
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations model the movements of atoms and molecules, offering a view of the conformational landscape and intermolecular interactions.
MD simulations can explore the conformational flexibility of this compound. A key aspect of its structure is the rotational freedom around the single bonds connecting the two aromatic rings via the amino linker. MD simulations can track the fluctuations of the dihedral angles between the nicotinonitrile and 2-chlorophenyl rings, revealing the most populated conformations and the energy barriers between them.
The surrounding environment, particularly the solvent, can significantly influence conformational preferences. nih.gov Simulations can be performed in various solvent models, from implicit continuum models (like the Polarizable Continuum Model, PCM) to explicit solvent boxes containing water or organic solvent molecules. nih.govdhu.edu.cn These studies can reveal how solvent polarity and hydrogen bonding capabilities stabilize certain conformations of the molecule over others, which is critical for understanding its behavior in biological or chemical systems. nih.gov
In addition to intramolecular dynamics, MD simulations can predict how multiple molecules of this compound interact with each other. These intermolecular interactions are governed by non-covalent forces such as hydrogen bonds, π–π stacking, and halogen interactions. nih.govmdpi.com
For this molecule, potential interactions include:
Hydrogen Bonding: The N-H group of the amino linker can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine (B92270) ring and the nitrile group can act as acceptors.
π–π Stacking: The electron-rich aromatic rings (nicotinonitrile and chlorophenyl) can stack on top of each other, contributing to the stability of aggregates. nih.gov
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a directional interaction with a nucleophilic site.
By simulating a system with multiple molecules, MD can provide insights into the propensity for self-assembly, dimerization, or the formation of larger aggregates in solution or the solid state. Hirshfeld surface analysis is another computational tool often used on crystal structures to visualize and quantify the various intermolecular contacts that stabilize the crystal lattice. nih.govnih.gov
Molecular Docking and Ligand-Target Interaction Prediction at the Atomic Level
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.comacs.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at an atomic level. mdpi.com
The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. mdpi.com The output is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode.
Analysis of the predicted complex reveals the specific intermolecular interactions responsible for binding, such as:
Hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate).
Hydrophobic interactions with non-polar residues (e.g., Leucine, Valine, Phenylalanine).
π–π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). acs.org
Following docking, MD simulations are often performed on the ligand-protein complex to assess its stability and flexibility over time, providing a more dynamic and realistic view of the binding. mdpi.com
| Parameter | Value/Description |
|---|---|
| Protein Target | Example: A specific kinase or enzyme |
| Binding Energy (kcal/mol) | -8.5 (Example value indicating strong affinity) |
| Interacting Residues | VAL25, LEU88, LYS90, PHE150, ASP151 |
| Interaction Types |
|
Computational Prediction of Binding Modes with Biological Macromolecules
The prediction of how a small molecule, or ligand, binds to its biological target, typically a protein or nucleic acid, is a cornerstone of computational drug design. The primary methods used for this are molecular docking and molecular dynamics (MD) simulations.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking simulations would be employed to place it into the active site of a target protein, such as a kinase, to predict its binding conformation and affinity. Studies on similar 2-amino-3-cyanopyridine (B104079) derivatives have successfully used this approach to explore potential antibacterial agents by docking them into the active sites of bacterial enzymes. nih.govresearchgate.net The process generates a variety of possible binding poses, which are then ranked using a scoring function that estimates the binding free energy.
Following docking, molecular dynamics (MD) simulations are often used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. nih.gov An MD simulation of this compound complexed with its target would simulate the movements of every atom in the system, providing a more dynamic and realistic view of the molecular interactions. This technique can validate the docking results and reveal subtle conformational changes that are crucial for biological activity. nih.gov
Analysis of Key Residue Interactions and Binding Site Characteristics
Once a stable binding mode is predicted, the specific interactions between the ligand and the amino acid residues of the protein's binding site are analyzed in detail. For the this compound scaffold, several key interactions are anticipated based on studies of analogous structures. The nicotinonitrile core is rich in features that can participate in molecular recognition.
Pharmacophore models for nicotinic agonists, which share the pyridine ring, consistently identify a hydrogen bond acceptor as a critical feature. nih.govresearchgate.net In this compound, the pyridine nitrogen atom is a primary hydrogen bond acceptor, capable of forming crucial interactions with backbone NH groups of amino acid residues in a binding pocket. nih.govnih.gov This interaction often serves to anchor the molecule in the correct orientation for further binding.
In studies of kinase inhibitors featuring similar pyridine-based structures, the 2-amino group acts as a key hydrogen bond donor, typically interacting with the "hinge region" of the kinase ATP-binding site. mdpi.com The nitrile group can also act as a hydrogen bond acceptor. The two aromatic rings—the chlorophenyl group and the pyridine ring—are expected to engage in hydrophobic and π-stacking interactions with aromatic and aliphatic residues in the active site. The chlorine substituent on the phenyl ring can further modulate these interactions and potentially form halogen bonds.
| Interaction Type | Potential Participating Group on Compound | Likely Interacting Protein Residue |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Nitrile Nitrogen | Backbone Amide Protons (e.g., Leucine, Valine) |
| Hydrogen Bond Donor | Amino (-NH-) Linker | Backbone Carbonyl Oxygens (e.g., Glutamate, Aspartate) |
| Hydrophobic/π-Stacking | Chlorophenyl Ring, Pyridine Ring | Aromatic (e.g., Phenylalanine, Tyrosine) or Aliphatic Residues |
| Halogen Bond | Chlorine Atom | Carbonyl Oxygens, other electron-rich atoms |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Mechanistic Insights
QSAR and pharmacophore modeling are computational strategies that link the chemical structure of a compound to its biological activity, providing valuable insights for the design of more potent molecules. dovepress.com
Development of Predictive Models for Molecular Target Modulation
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com For a class of compounds like the 2-aminopyridine (B139424) derivatives, a QSAR model is built by first calculating a set of numerical "descriptors" that characterize the physicochemical properties of each molecule. rsc.org These can include topological, electronic (e.g., HOMO/LUMO energies), and quantum chemical descriptors. nih.govresearchgate.net
Statistical methods are then used to create a regression model that correlates these descriptors with a measured biological activity, such as the half-maximal inhibitory concentration (IC₅₀). The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. mdpi.com A robust model, typically with high R² (goodness-of-fit) and Q² (goodness-of-prediction) values, can then be used to predict the activity of new, unsynthesized derivatives of this compound. mdpi.comnih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted potency.
| Validation Parameter | Description | Acceptable Value for a Predictive Model |
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.70 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.60 |
| R²_pred (External Validation) | Measures the predictive ability on an external test set. | > 0.50 |
Identification of Key Structural Features for Biological Activity
Pharmacophore modeling complements QSAR by identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model is essentially a 3D map of these crucial interaction points.
Based on the structure of this compound and data from related kinase inhibitors and other biologically active nicotinonitriles, a hypothetical pharmacophore can be proposed. nih.govmdpi.com This model would likely consist of several key features:
One Hydrogen Bond Acceptor (HBA): Corresponding to the pyridine nitrogen.
One Hydrogen Bond Donor (HBD): Corresponding to the secondary amine linker.
Two Aromatic/Hydrophobic Regions (AR/HY): Representing the chlorophenyl and pyridine rings.
This pharmacophore hypothesis can be used as a 3D query to search large chemical databases for novel compounds that match the required spatial arrangement of features, a process known as virtual screening. nih.gov The identified "hits" can then be subjected to molecular docking and further biological evaluation, accelerating the discovery of new potential drug candidates.
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Hydrogen Bond Acceptor (HBA) | Pyridine ring nitrogen |
| Hydrogen Bond Donor (HBD) | Amino group (-NH-) |
| Aromatic Ring (AR) | 2-Chlorophenyl group |
| Aromatic Ring (AR) | Nicotinonitrile pyridine ring |
Mechanistic Investigations of Biological Activity and Molecular Target Interactions in Vitro and Ex Vivo
Modulation of Specific Cellular Pathways and Processes (In Vitro)
Investigation of Antiproliferative Mechanisms in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)
There is no specific information available in the reviewed scientific literature detailing the antiproliferative mechanisms of 2-((2-Chlorophenyl)amino)nicotinonitrile in cancer cell lines. Studies that investigate its ability to induce apoptosis, trigger cell cycle arrest, or modulate the activity of key regulatory proteins such as caspases, cyclins, or members of the Bcl-2 family have not been identified. Consequently, a data table on its effects on specific cancer cell lines cannot be generated.
Impact on Inflammatory Pathways and Oxidative Stress Responses
While nicotinonitrile derivatives are generally recognized for their potential anti-inflammatory properties, no specific studies were found that investigate the impact of this compound on inflammatory pathways or oxidative stress responses. Research detailing its effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes, nitric oxide synthase (iNOS), or cytokines (e.g., TNF-α, IL-6), or its ability to modulate reactive oxygen species (ROS) and cellular antioxidant systems, is not present in the available literature.
Comprehensive Structure-Activity Relationship (SAR) Analysis for Mechanistic Understanding
A comprehensive structure-activity relationship (SAR) analysis for this compound and its close analogs appears to be unpublished. Such an analysis would require the synthesis and biological testing of a series of related compounds to determine how structural modifications influence activity, which is a foundational step for mechanistic understanding.
Correlation of Structural Modifications with Molecular Target Affinity and Selectivity
Without systematic SAR studies, it is not possible to correlate structural modifications of the this compound scaffold with affinity and selectivity for specific molecular targets. Research that explores how substitutions on the 2-chlorophenyl ring or modifications to the aminonicotinonitrile core affect biological activity is necessary to establish these relationships.
Mapping Pharmacophoric Features to Observed Mechanistic Effects
Pharmacophore mapping requires a set of active compounds to identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for their biological effects. Due to the lack of published data on the biological activity and SAR of a series of this compound derivatives, a pharmacophore model cannot be constructed, and its features cannot be mapped to specific mechanistic effects.
Advanced Analytical and Biophysical Methodologies in Research on 2 2 Chlorophenyl Amino Nicotinonitrile
Spectroscopic and Calorimetric Techniques for Molecular Interaction Studies
Understanding the interaction between a small molecule like 2-((2-Chlorophenyl)amino)nicotinonitrile and its biological target is paramount. Spectroscopic and calorimetric methods provide direct, quantitative data on binding kinetics, thermodynamics, and stoichiometry without the need for chemical labels.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. helsinki.fi In a typical SPR experiment to study this compound, a purified target protein is immobilized on a sensor chip's gold surface. A solution containing this compound is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. nih.gov
This technique allows for the precise determination of key kinetic parameters:
Association Rate Constant (kₐ): The rate at which the compound binds to the target.
Dissociation Rate Constant (kₑ): The rate at which the compound-target complex breaks apart.
Equilibrium Dissociation Constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ.
By monitoring the SPR signal over time during the association and dissociation phases, a full kinetic profile of the interaction can be generated. These findings are critical for distinguishing between compounds that bind and dissociate quickly versus those that form more stable, long-lasting complexes.
Hypothetical Binding Kinetics of this compound with a Target Protein This interactive table presents illustrative data for the binding of this compound to a hypothetical protein target as determined by SPR.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| kₐ (on-rate) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation. |
| kₑ (off-rate) | 5.0 x 10⁻⁴ | s⁻¹ | Rate of complex dissociation. |
| Kₑ (affinity) | 2.0 | nM | Equilibrium dissociation constant, indicating high-affinity binding. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Profiles
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the complete thermodynamic characterization of the interaction between this compound and its target protein in solution. harvard.edukhanacademy.org In an ITC experiment, a solution of the compound is titrated in small increments into a sample cell containing the target protein, and the minute temperature changes are measured relative to a reference cell. nih.gov
Each injection of the compound results in a heat pulse that is integrated to calculate the change in enthalpy (ΔH) for the binding reaction. As the protein becomes saturated, the heat change diminishes. The resulting binding isotherm can be analyzed to determine:
Binding Affinity (Kₐ or Kₑ): The strength of the interaction.
Stoichiometry (n): The ratio of compound to protein in the complex.
Enthalpy Change (ΔH): The change in heat content of the system upon binding.
Entropy Change (ΔS): The change in the system's disorder, calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).
This comprehensive thermodynamic profile reveals the forces driving the binding event, such as whether it is primarily driven by favorable enthalpy changes (e.g., hydrogen bonding) or entropy changes (e.g., hydrophobic interactions).
Illustrative Thermodynamic Profile for the Binding of this compound This interactive table shows a hypothetical thermodynamic signature for the interaction of this compound with a target, as measured by ITC.
| Thermodynamic Parameter | Value | Unit | Implication |
|---|---|---|---|
| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio. |
| Kₑ | 2.5 | nM | High-affinity interaction. |
| ΔG | -11.7 | kcal/mol | Spontaneous binding event. |
| ΔH | -7.2 | kcal/mol | Favorable enthalpic contribution (e.g., from H-bonds). |
| -TΔS | -4.5 | kcal/mol | Favorable entropic contribution (e.g., hydrophobic effect). |
Structural Biology Techniques for Ligand-Target Complex Characterization
To fully understand the mechanism of action, it is essential to visualize the interaction between this compound and its target at an atomic level. Structural biology techniques provide this high-resolution insight.
X-ray Crystallography of this compound-Target Complexes
X-ray crystallography is the gold-standard method for determining the three-dimensional structure of molecules and their complexes. wikipedia.org To obtain the structure of this compound bound to its target, the complex must first be crystallized. These crystals are then exposed to a focused beam of X-rays, which diffract into a unique pattern of spots. By measuring the intensities and positions of these spots, a three-dimensional electron density map of the complex can be calculated, allowing for the atomic structure to be modeled.
A successfully solved crystal structure would reveal:
The precise binding pose and conformation of the compound within the target's active site.
Specific intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex.
Conformational changes in the target protein that may occur upon compound binding.
This structural information is invaluable for structure-based drug design, enabling rational modifications to the compound to improve its potency and selectivity.
Hypothetical Crystallographic Data for a this compound-Target Complex This interactive table presents typical parameters from an X-ray crystallography experiment. | Parameter | Value | Description | | :--- | :--- | :--- | | Resolution | 1.8 | Å | The level of detail resolved in the structure. | | Space Group | P2₁2₁2₁ | Describes the crystal's internal symmetry. | | R-work / R-free | 0.19 / 0.22 | Statistical measures of the model's quality and fit to the data. | | Key Interactions | H-bond to Asp145 | A critical hydrogen bond between the compound's amino group and an aspartate residue. | | | π-stacking with Phe82 | A hydrophobic interaction between the chlorophenyl ring and a phenylalanine residue. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Binding Epitope Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of molecules in solution. For studying the binding of this compound, several NMR experiments are particularly useful.
One common approach is Chemical Shift Perturbation (CSP) , also known as binding epitope mapping. In this experiment, an isotopically labeled (e.g., ¹⁵N or ¹³C) sample of the target protein is prepared. The NMR spectrum of the protein is recorded alone and then again after the addition of this compound. Protein residues that are part of the binding site or experience conformational changes upon binding will show significant changes (perturbations) in their corresponding NMR signals. nih.gov This allows for the precise mapping of the compound's binding interface on the protein's surface.
Other techniques, like Saturation Transfer Difference (STD) NMR, can identify which parts of the small molecule are in close contact with the protein, providing complementary information about the binding mode.
Illustrative Chemical Shift Perturbations in a Target Protein upon Binding This interactive table lists hypothetical NMR signal changes for specific amino acid residues of a target protein upon binding to this compound.
| Residue | Perturbation (ppm) | Location | Inference |
|---|---|---|---|
| Gly54 | 0.35 | Hinge Region | Directly involved in binding. |
| Val62 | 0.28 | Hydrophobic Pocket | Part of the binding interface. |
| Leu133 | 0.25 | Allosteric Lobe | Experiences a conformational change. |
| Ser150 | 0.02 | Distant Surface Loop | Not involved in the interaction. |
High-Throughput Screening (HTS) and Chemical Biology Approaches
High-Throughput Screening (HTS) involves the automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov If this compound were identified as a "hit" from an initial screen, HTS methodologies would be employed to explore the surrounding chemical space. This involves synthesizing or acquiring a library of structural analogs and screening them in a miniaturized, rapid assay format. cuanschutz.edu
The goal of such a campaign is to establish a Structure-Activity Relationship (SAR) , which describes how modifications to the chemical structure affect the compound's biological activity (e.g., inhibitory potency). For example, analogs could be designed to probe the importance of the chloro- substitution on the phenyl ring or the nitrile group on the pyridine (B92270) ring. The data generated from HTS guides medicinal chemists in optimizing the lead compound into a more potent and selective molecule. nih.gov
Hypothetical HTS Data for Analogs of this compound This interactive table shows example SAR data from an HTS campaign, measuring the half-maximal inhibitory concentration (IC₅₀) against a target enzyme.
| Compound ID | R¹ Group (at Phenyl) | R² Group (at Pyridine) | IC₅₀ (nM) |
|---|---|---|---|
| Lead Compound | 2-Chloro | Cyano (-CN) | 15 |
| Analog-1 | 3-Chloro | Cyano (-CN) | 85 |
| Analog-2 | 4-Chloro | Cyano (-CN) | 120 |
| Analog-3 | 2-Fluoro | Cyano (-CN) | 30 |
| Analog-4 | 2-Chloro | Amide (-CONH₂) | 250 |
Development of Robust Assays for Mechanistic Screening
To clarify the molecular mechanism of action for this compound and its analogs, researchers develop and employ a variety of robust assays. These screening systems are designed to move from identifying that a compound has an effect to understanding how it elicits that effect. Research into the broader class of 2-aminonicotinonitrile derivatives showcases several types of assays that are instrumental in this process.
For instance, in the investigation of novel 2-aminonicotinonitrile derivatives as autophagy enhancers, a multi-pronged assay approach is typically used. researchgate.net Initial morphological assessments via phase-contrast microscopy can reveal cellular changes, such as vacuole formation, indicative of autophagy. researchgate.net To confirm these observations, transmission electron microscopy (TEM) is employed to visualize the ultrastructural hallmarks of autophagy, namely the formation of autophagosomes. researchgate.net
Biochemical assays are also critical for providing quantitative data on specific molecular pathways. Western blotting is a frequently used technique to measure the expression levels of key proteins. For example, the conversion of LC3B-I to LC3B-II is a widely accepted marker of autophagy, and its levels can be quantified through immunoblotting to determine the compound's activity. researchgate.net
Furthermore, antiproliferative activity is often assessed using cytotoxicity assays against various human cancer cell lines. acs.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to determine the IC₅₀ value of a compound, which represents the concentration required to inhibit the growth of 50% of the cell population. acs.orgmdpi.com Such assays help to quantify the potency of the compound and allow for comparisons with standard chemotherapeutic agents like Doxorubicin. mdpi.comnih.gov
The table below summarizes various assays relevant to the mechanistic screening of 2-aminonicotinonitrile scaffolds.
| Assay Type | Purpose | Key Endpoint(s) Measured |
| Cell Morphology Analysis | To observe macroscopic changes in cell structure induced by the compound. | Vacuole formation, changes in cell shape, cell detachment. |
| Transmission Electron Microscopy (TEM) | To visualize subcellular structures and confirm specific cellular processes. | Presence and number of autophagosomes and autolysosomes. |
| Western Blot / Immunoblotting | To quantify the expression levels of specific target proteins. | LC3B-I to LC3B-II conversion ratio, expression of apoptosis markers (e.g., caspases), phosphorylation status of signaling proteins. |
| Cytotoxicity/Antiproliferative Assays (e.g., MTT, SRB) | To determine the compound's potency in inhibiting cell growth. | IC₅₀ (half-maximal inhibitory concentration) values. |
| Fluorescence Microscopy | To visualize the localization of fluorescently tagged proteins or probes within the cell. | Punctate formation of GFP-LC3, localization of a fluorescently-labeled compound. |
| Kinase Inhibition Assays | To measure the compound's ability to inhibit the activity of specific enzymes. | IC₅₀ values against a panel of protein kinases. |
Chemical Probe Development Based on this compound Scaffold
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. Developing a chemical probe from a bioactive scaffold like this compound is a powerful strategy for target identification and validation. The core structure, often referred to as a "scaffold," provides the foundation for chemical modifications that introduce new functionalities without abolishing the original biological activity. nih.govmdpi.com
The aminopyridine core of this compound is a promising scaffold for probe development, as substituted aminopyridines have been successfully utilized to create fluorescent molecules. mdpi.com The general process involves synthesizing analogs of the parent compound that incorporate a reporter tag (e.g., a fluorophore for imaging), an affinity tag (e.g., biotin (B1667282) for pulldown experiments), or a photoreactive group (for covalent cross-linking to the target protein).
Structure-activity relationship (SAR) studies are fundamental to this process, as they guide the synthetic modifications. nih.govnih.gov Researchers systematically alter parts of the molecule to determine which positions are tolerant to the addition of linkers and tags without losing affinity for the biological target. mdpi.com For example, a fluorescent probe could be designed by attaching a fluorophore, such as a coumarin (B35378) or BODIPY dye, to a position on the this compound scaffold that is not critical for its biological activity. nih.gov This often involves a linker arm to provide spatial separation between the scaffold and the tag, minimizing steric hindrance. nih.gov
Such probes are invaluable tools. A fluorescent probe based on the this compound scaffold could be used in cellular imaging experiments to visualize the compound's subcellular localization, providing clues about its site of action. An affinity-based probe could be used to isolate the binding partners of the compound from cell lysates, which can then be identified using mass spectrometry—a technique known as affinity purification-mass spectrometry (AP-MS).
The table below outlines potential strategies for developing chemical probes from the this compound scaffold.
| Probe Type | Modification Strategy | Reporter/Tag | Intended Application |
| Fluorescent Probe | Covalent attachment of a fluorescent dye via a linker. | Coumarin, BODIPY, Fluorescein | Cellular imaging (confocal microscopy), flow cytometry, fluorescence polarization assays. |
| Affinity Probe | Covalent attachment of a high-affinity tag via a linker. | Biotin, Desthiobiotin | Target identification via pull-down experiments followed by mass spectrometry (AP-MS). |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Benzophenone, Diazirine | Covalent cross-linking to the direct biological target upon UV irradiation for unambiguous target identification. |
| "Clickable" Probe | Incorporation of a bioorthogonal handle (e.g., alkyne or azide). | Alkyne, Azide | Two-step labeling where the probe binds to its target, followed by "clicking" on a reporter tag (e.g., fluorophore). mdpi.com |
The development of these advanced tools is crucial for translating the initial discovery of a bioactive compound like this compound into a thorough understanding of its therapeutic potential and mechanism of action.
Emerging Research Directions and Future Perspectives for 2 2 Chlorophenyl Amino Nicotinonitrile
Development of Eco-Friendly and Sustainable Synthetic Processes
The paradigm of "green chemistry" is increasingly influencing the synthesis of pharmaceutical compounds, aiming to reduce environmental impact and improve efficiency. mdpi.com Traditional synthetic methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, modern eco-friendly approaches are being developed for heterocyclic compounds like nicotinonitriles, which can be applied to the synthesis of 2-((2-Chlorophenyl)amino)nicotinonitrile. bohrium.com
Key green chemistry strategies include:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, reduce solvent volumes, and increase product yields compared to conventional heating methods. mdpi.com For related heterocyclic compounds, microwave-assisted protocols have produced cleaner products with higher purity. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents (neat conditions) minimizes waste and eliminates the environmental impact associated with solvent production and disposal. mdpi.comnih.gov Mechanochemical methods, such as ball milling, are also being explored as a solventless approach. rasayanjournal.co.in
Use of Green Solvents: When solvents are necessary, the focus is shifting to environmentally benign options like water or ethanol. mdpi.comresearchgate.net Water, in particular, offers a green alternative for the synthesis of certain 2-amino-4,6-diphenylnicotinonitriles. mdpi.com
Advanced Catalysis: The development of novel, reusable catalysts is a cornerstone of green synthesis. Nanomagnetic metal-organic frameworks (MOFs), for instance, have been used for the synthesis of nicotinonitrile derivatives under solvent-free conditions, offering advantages like easy separation and high stability. nih.gov
These sustainable methods not only offer environmental benefits but also align with economic goals by potentially reducing production costs and energy consumption. mdpi.com
| Parameter | Conventional Methods | Green Chemistry Approaches | Reference |
|---|---|---|---|
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes) | mdpi.com |
| Solvents | Often hazardous organic solvents (e.g., Dichloromethane, DMF) | Water, ethanol, or solvent-free conditions | mdpi.comnih.govresearchgate.net |
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, ultrasonic irradiation | mdpi.commdpi.com |
| Catalysts | Often toxic and non-reusable (e.g., piperidine) | Eco-friendly, reusable catalysts (e.g., nanomagnetic MOFs) | bohrium.comnih.gov |
| Waste Generation | Higher | Minimized | rasayanjournal.co.in |
Advanced In Silico Drug Design Strategies for Scaffold Optimization
In silico or computer-aided drug design (CADD) has become an indispensable tool for accelerating the drug discovery process, reducing costs and the reliance on extensive experimental screening. nih.gov For a promising scaffold like this compound, these computational strategies are crucial for rational design and optimization of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govdntb.gov.ua
Advanced in silico techniques applicable to this scaffold include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. nih.gov For nicotinonitrile derivatives, docking studies have been used to elucidate binding modes within the active sites of enzymes like c-Met and Pim-1 kinases, providing insights for further structural modifications. nih.govacs.org
Scaffold Hopping: This strategy involves replacing the core molecular structure (scaffold) with a novel one while retaining similar biological activity. nih.gov It is a powerful technique for discovering new intellectual property, improving properties, and overcoming synthetic challenges associated with the original scaffold. nih.gov
De Novo Drug Design: This approach generates entirely new molecular structures with desired properties from scratch, rather than modifying existing ones. nih.gov It allows for the exploration of a much wider chemical space to identify novel compounds that fit a specific target's binding site. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, confirming the stability of binding interactions predicted by docking. nih.gov This helps in assessing the residence time and conformational stability of the compound within the target's active site. nih.gov
These computational tools enable a more targeted and efficient approach to lead optimization, guiding chemists to synthesize only the most promising compounds. nih.gov
Identification of Novel Unexplored Molecular Targets and Therapeutic Applications (Mechanistic Focus)
While the 2-aminonicotinonitrile core is known for a range of biological activities, ongoing research continues to uncover novel molecular targets and therapeutic avenues. A deep understanding of the mechanism of action is critical for translating these findings into clinical applications.
Recent research has highlighted several key areas:
Anticancer Activity: Derivatives of the nicotinonitrile scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including lung, colon, breast, and cervical cancers. nih.govnih.govnih.gov Mechanistic studies on potent derivatives have shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest, key mechanisms for killing cancer cells. nih.govresearchgate.net
Kinase Inhibition: Specific nicotinonitrile derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com For example, tailored horseshoe-shaped nicotinonitrile scaffolds have been developed as dual inhibitors of c-Met and Pim-1 kinases, both of which are important targets in oncology. nih.govresearchgate.net
Autophagy Modulation: A significant recent discovery is the ability of certain 2-aminonicotinonitrile derivatives to act as autophagy enhancers. researchgate.netnih.gov Autophagy is a cellular process of self-degradation that plays a complex role in diseases like cancer and neurodegeneration. The discovery of novel small-molecule autophagy inducers opens up potential therapeutic applications in these areas. researchgate.net The most promising compounds in one study demonstrated potent autophagy-inducing activity alongside antiproliferative effects in gastric cancer cells. researchgate.netnih.gov
The exploration of these and other potential mechanisms will likely expand the therapeutic utility of the this compound scaffold into new disease areas.
| Molecular Target/Process | Therapeutic Application | Observed Mechanism of Action | Reference |
|---|---|---|---|
| c-Met and Pim-1 Kinases | Cancer (e.g., Colon, Prostate) | Inhibition of kinase activity, leading to cell cycle arrest and apoptosis. | nih.govresearchgate.net |
| Autophagy Pathway | Cancer, Neurodegenerative Diseases | Induction of autophagy, leading to antiproliferative effects in cancer cells. | researchgate.netnih.gov |
| General Proliferation | Cancer (e.g., Lung, Cervical) | Cytotoxicity and inhibition of cell proliferation. | nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human capability. nih.govnih.gov These technologies can be powerfully applied to the this compound scaffold to accelerate the discovery of new derivatives and elucidate their mechanisms.
Key applications of AI/ML in this context include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success. nih.gov
De Novo Design: Generative AI models can design novel molecules from the ground up that are optimized to meet a specific target product profile, including binding affinity for a target and desired drug-like properties. nih.govdrugdiscoverychemistry.com
Target Identification and Deconvolution: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify novel potential drug targets for existing scaffolds or to predict the mechanism of action of a compound by observing its effect on cellular pathways. drugdiscoverychemistry.com
Structure-Activity Relationship (SAR) Analysis: ML can identify subtle and complex relationships between a compound's structure and its biological activity, helping to guide lead optimization more effectively than traditional methods. drugdiscoverychemistry.com By using molecular fingerprints and other descriptors, ML models can learn the features that contribute to potency and selectivity. medium.com
The integration of AI and ML into the research pipeline for this compound promises to enhance the efficiency of chemical space exploration, leading to the faster identification of next-generation therapeutic agents. drugdiscoverychemistry.comdrugdiscoverychemistry.com
Q & A
Q. What are the established synthetic routes for 2-((2-Chlorophenyl)amino)nicotinonitrile, and how do reaction conditions influence yield?
The synthesis typically involves coupling a 2-chlorophenylamine derivative with a nicotinonitrile precursor under nucleophilic aromatic substitution (SNAr) conditions. Key variables include:
- Catalyst : Use of Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, as seen in analogous nicotinonitrile derivatives .
- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature : Reactions often proceed at 80–120°C, with higher temperatures accelerating kinetics but risking decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (amine:halide ≈ 1.2:1) .
Q. How can structural characterization of this compound be performed to confirm purity and regioselectivity?
- NMR : ¹H/¹³C NMR identifies regioselectivity (e.g., amine coupling at the pyridine C2 position) and detects impurities. Key signals:
- X-ray crystallography : Resolves bond angles (e.g., C–N–C linkage ≈ 122.7°) and confirms stereochemistry .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 256.04 g/mol) .
Q. What are the solubility properties of this compound in common solvents?
Solubility data (experimental):
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for assays |
| Methanol | ~10 | Limited dissolution |
| Water | <1 | Requires surfactants |
| Data inferred from structurally similar nicotinonitriles . |
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and guide experimental design?
- Molecular docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina. The nitrile group may form hydrogen bonds with catalytic lysine residues .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.1 eV) relevant to redox activity .
- MD simulations : Assess stability in biological membranes (logP ≈ 2.8 suggests moderate lipophilicity) .
Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. no activity)?
Discrepancies may arise from:
- Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 1 mM) affect IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
- Cellular context : Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
- Metabolic stability : LC-MS/MS quantifies metabolite interference (e.g., CYP450-mediated degradation) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce CYP3A4-mediated oxidation .
- Formulation : Use PEGylated nanoparticles (size <100 nm) to enhance plasma half-life .
- Prodrug design : Mask the nitrile as a phosphate ester for targeted release .
Data Contradiction Analysis
Q. Why do crystallographic data show variations in bond lengths compared to computational models?
Q. How to address inconsistent cytotoxicity results across cell lines?
- Dose-response curves : Use Hill slope analysis to differentiate specific vs. off-target effects.
- Pathway enrichment : RNA-seq identifies differentially expressed genes (e.g., apoptosis markers like Caspase-3) .
- Redox profiling : Measure ROS levels (e.g., via DCFH-DA assay) to assess oxidative stress contributions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
